molecular formula C10H5BrF3NO B3176872 4-Bromo-7-(trifluoromethoxy)quinoline CAS No. 1189105-57-4

4-Bromo-7-(trifluoromethoxy)quinoline

Cat. No. B3176872
CAS RN: 1189105-57-4
M. Wt: 292.05 g/mol
InChI Key: MZBIEUGZSAYZOM-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.06 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-(trifluoromethoxy)quinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 4th position and a trifluoromethoxy group at the 7th position .


Physical And Chemical Properties Analysis

4-Bromo-7-(trifluoromethoxy)quinoline is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Elaboration

  • Synthesis Processes : The synthesis of 4-bromo-7-(trifluoromethoxy)quinoline involves the condensation and cyclization of anilines with specific trifluoroacetoacetates, followed by a series of reactions including halogen/metal exchange and electrophilic substitution. These processes result in various structurally elaborate quinolines (Marull & Schlosser, 2003), (Marull & Schlosser, 2003).

  • Chemical Transformations : The compound is involved in various chemical transformations, leading to products that can be used for further functionalization. This includes transformations into different quinolines through cascade cyclization, and nucleophilic reactions (Jin et al., 2019).

Chemical Properties and Reactivity

  • Steric Effects and Reactivity : The presence of certain groups in the 4-bromo-7-(trifluoromethoxy)quinoline molecule, such as the trifluoromethyl group, can significantly impact its steric and electronic properties, thereby influencing its reactivity in various chemical reactions (Schlosser et al., 2006).

  • Selective Functionalization : The molecule's structure allows for selective and efficient functionalization. This is particularly useful in synthesizing derivatives with specific properties for various applications, including pharmaceuticals and materials science (Marull & Schlosser, 2004).

Applications in Material Science and Catalysis

  • Photocatalytic Properties : Certain quinoline derivatives, including those related to 4-bromo-7-(trifluoromethoxy)quinoline, show photocatalytic properties. These properties are leveraged in applications like organic dye degradation, highlighting their potential in environmental and materials science (Li et al., 2020).

  • Electrocatalytic Activities : Complexes involving quinoline structures demonstrate notable electrocatalytic activities. These activities are significant for applications in reducing inorganic compounds and oxidizing organic compounds, suggesting their usefulness in chemical synthesis and environmental remediation (Li et al., 2020).

Safety and Hazards

According to the safety data sheet, 4-Bromo-7-(trifluoromethoxy)quinoline may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-bromo-7-(trifluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBIEUGZSAYZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670910
Record name 4-Bromo-7-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189105-57-4
Record name 4-Bromo-7-(trifluoromethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189105-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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